Silane, bis(ethylthio)dimethyl-
Overview
Description
Silane, bis(ethylthio)dimethyl- is an organosilicon compound characterized by the presence of silicon, sulfur, and ethyl groups. This compound is part of the broader class of silanes, which are silicon-based compounds with various organic and inorganic substituents. Silanes are known for their versatility and are used in a wide range of applications, including as adhesion promoters, coupling agents, and in the synthesis of other organosilicon compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, bis(ethylthio)dimethyl- typically involves the reaction of dimethyldichlorosilane with ethanethiol in the presence of a base. The reaction proceeds as follows:
(CH3)2SiCl2+2C2H5SH→(CH3)2Si(SC2H5)2+2HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The product, silane, bis(ethylthio)dimethyl-, is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of silane, bis(ethylthio)dimethyl- follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a catalyst, such as a tertiary amine, can enhance the reaction rate and yield. The product is then separated from the reaction mixture using distillation columns and further purified to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Silane, bis(ethylthio)dimethyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethylthio groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or ethanol can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amino or alkoxy silanes.
Scientific Research Applications
Silane, bis(ethylthio)dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized as a coupling agent in the production of advanced materials, such as composites and coatings.
Mechanism of Action
The mechanism of action of silane, bis(ethylthio)dimethyl- involves the formation of stable silicon-sulfur bonds. These bonds enhance the compound’s ability to interact with various substrates, making it an effective coupling agent. The ethylthio groups provide additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of siloxane bonds with inorganic surfaces and the modification of organic molecules through nucleophilic substitution.
Comparison with Similar Compounds
Silane, bis(ethylthio)dimethyl- can be compared with other similar compounds, such as:
Dimethyldichlorosilane: Lacks the ethylthio groups and is less reactive.
Bis(trimethylsilyl) sulfide: Contains trimethylsilyl groups instead of ethylthio groups, resulting in different reactivity and applications.
Triethoxysilane: Contains ethoxy groups instead of ethylthio groups, making it more suitable for hydrolysis and condensation reactions.
The uniqueness of silane, bis(ethylthio)dimethyl- lies in its combination of silicon and sulfur atoms, which provides a balance of stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
bis(ethylsulfanyl)-dimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16S2Si/c1-5-7-9(3,4)8-6-2/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMZDYXUAZUJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS[Si](C)(C)SCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16S2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506118 | |
Record name | Bis(ethylsulfanyl)(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-34-8 | |
Record name | Bis(ethylsulfanyl)(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.